N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-9-5-6-10(18-9)19(15,16)14-11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZYXRZNANQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- The synthetic routes and reaction conditions for WAY-327936 are not widely documented in the public domain. industrial production methods likely involve specialized processes to achieve high purity.
- Further research or access to proprietary information would be necessary to provide detailed synthetic pathways.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The benzo[d]thiazole and sulfonamide groups participate in condensation reactions:
Knoevenagel Condensation
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Reactants : N-arylacetamides (e.g., 2a–c ) + aromatic aldehydes (e.g., salicylaldehyde)
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Conditions : Green synthesis (grinding with p-toluenesulfonic acid)
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Products : Arylidene derivatives (e.g., 4m ) or unexpected coumarins (e.g., 8 ) via cyclization .
Mechanistic Pathway for Coumarin Formation
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Step 1 : Knoevenagel condensation forms an arylidene intermediate.
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Step 2 : Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon.
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Step 3 : Elimination of aniline, yielding coumarin derivatives .
Reactivity with Nucleophiles
The chlorothiophene ring undergoes nucleophilic substitution under specific conditions:
For example, hydrazine replaces the methylthio group in 4-methylthio-2-pyridones, enabling access to fused heterocycles with enhanced bioactivity .
Comparative Reactivity Insights
The compound’s dual functionality (sulfonamide + heterocycle) distinguishes it from simpler analogs:
Key Research Findings
Scientific Research Applications
Antimicrobial Applications
N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide exhibits promising antibacterial properties. Research indicates that it may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects. This mechanism is similar to that of traditional sulfonamides, which have long been used as antibiotics.
Case Studies in Antimicrobial Activity
- Bacterial Strains Tested : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, studies have reported low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli.
- Hybrid Antimicrobials : In combination with cell-penetrating peptides (CPPs), such as octaarginine, the compound demonstrates enhanced antibacterial efficacy, suggesting potential for developing hybrid antimicrobial therapies .
Anticancer Potential
In addition to antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Benzo[d]thiazole + Chlorothiophene | Effective against multiple bacterial strains | Promising against cancer cell lines |
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Thiazole + Sulfonamide | High potency against Gram-positive bacteria | Limited data on anticancer effects |
| Benzothiazole derivatives | Varies widely | Generally effective; specific activity varies | Diverse anticancer activities reported |
Future Directions in Research
Further investigations into the pharmacological profile of this compound are warranted to fully elucidate its mechanisms of action and optimize its therapeutic efficacy. Key areas for future research include:
- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety of the compound in treating infections and tumors.
- Combination Therapies : Exploring the potential of this compound in combination with existing antibiotics or chemotherapeutics to enhance therapeutic outcomes.
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with bacterial enzymes and cancer cell pathways.
Mechanism of Action
- Unfortunately, the precise mechanism by which WAY-327936 exerts its effects remains undisclosed.
- Molecular targets and pathways involved are proprietary information.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Sulfonamide vs. Amide Linkers : The target compound’s sulfonamide group may enhance solubility compared to amide-linked analogs (e.g., nitazoxanide derivatives) due to its ionizable nature .
- Substituent Impact: The 5-Cl substituent on the thiophene ring likely improves lipophilicity and target binding compared to non-halogenated analogs (e.g., methyl or methoxy groups in other sulfonamides) .
- Heterocyclic Diversity : Benzothiazole-containing compounds (e.g., triazole derivatives in ) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s benzothiazole-thiophene scaffold may confer similar bioactivity.
Biological Activity
N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇ClN₂O₂S, with a molecular weight of approximately 330.84 g/mol. The compound features a benzo[d]thiazole moiety linked to a chlorothiophene ring through a sulfonamide group, which contributes to its unique biological activity profile.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains thiazole and sulfonamide groups | Antibacterial and potential anticancer activity |
| 5-Chlorothiophene-2-sulfonamide | Lacks benzo[d]thiazole component | Primarily antibacterial |
| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | Different thiazole substitution pattern | Antiviral properties |
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Its mechanism of action is believed to involve the inhibition of dihydropteroate synthase , an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects. This mode of action is similar to other sulfonamides, which disrupt bacterial growth by preventing the production of folic acid.
Anticancer Potential
In addition to its antibacterial properties, this compound has shown promise as an anticancer agent . Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its effectiveness against resistant cancer cells compared to other sulfonamides.
Synthesis Methods
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. These methods allow for the efficient production of the compound while maintaining its structural integrity. The overall yield and purity are critical factors in the synthesis process, influencing the biological activity of the final product.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that this compound exhibited strong antibacterial activity against multi-drug resistant strains, highlighting its potential in treating infections where conventional antibiotics fail.
- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound significantly inhibited the proliferation of several cancer cell lines, suggesting a potential role in cancer therapy .
- Comparative Analysis with Similar Compounds : Research comparing this compound with other sulfonamides revealed that its unique structure may confer enhanced biological activities, making it a candidate for further development in medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide and its derivatives?
- Methodology : Utilize coupling reactions between substituted 2-aminobenzothiazoles and sulfonic acid derivatives. For example, intermediate compounds like substituted N-(benzo[d]thiazol-2-yl)benzamides can be synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent) . Multi-step synthesis involving halogenation (e.g., bromination or chlorination) of thiophene rings may precede sulfonamide formation .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodology : Employ spectroscopic techniques such as NMR and NMR to confirm functional groups and connectivity. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and crystal packing, as demonstrated for structurally related sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology : For antimicrobial activity, use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Anti-inflammatory activity can be assessed via COX-1/COX-2 inhibition assays or cytokine (e.g., IL-6, TNF-α) suppression in macrophage cell lines .
Advanced Research Questions
Q. How can Rh-catalyzed C-H functionalization improve the synthesis of benzothiazole-sulfonamide hybrids?
- Methodology : Optimize Rh(III) catalysts (e.g., [Cp*RhCl]) with directing groups (e.g., benzothiazole) to activate specific C-H bonds. Reaction conditions (solvent, temperature, oxidant) must be tailored to achieve regioselective amidation or arylation, as shown for derivatives like N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamides .
Q. What structure-activity relationship (SAR) insights exist for modifying the sulfonamide moiety to enhance bioactivity?
- Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -NO) on the thiophene ring to improve antimicrobial potency. Substituents like morpholine or piperidine on the benzamide side chain enhance anti-inflammatory activity by increasing solubility and target affinity (e.g., DHPS enzyme inhibition) .
Q. What analytical strategies resolve discrepancies in biological activity data across studies?
- Methodology : Control for experimental variables such as pH (e.g., antimicrobial activity of sulfonamides is pH-dependent ), solvent polarity, and cell line specificity. Use dose-response curves and statistical tools (e.g., ANOVA) to validate reproducibility. Cross-reference cytotoxicity data (e.g., SRB assays on MCF7 cells) to rule off-target effects .
Q. How can computational methods aid in target identification and mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
